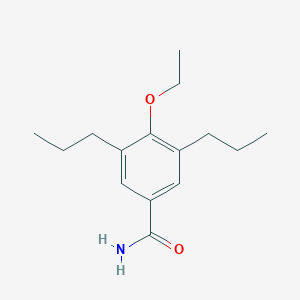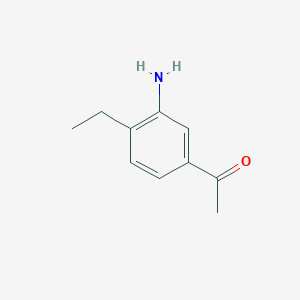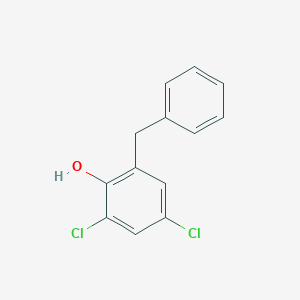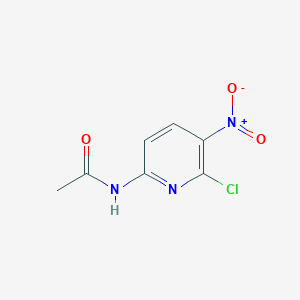
5-(tert-Butyldimethylsilyloxy)-1H-indole
Overview
Description
5-(tert-Butyldimethylsilyloxy)-1H-indole: is a chemical compound that features an indole core substituted with a tert-butyldimethylsilyloxy group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis, depending on the starting materials and desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction parameters and reducing waste .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyldimethylsilyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized to a hydroxyl group using reagents like tetrabutylammonium fluoride (TBAF).
Reduction: The indole core can be reduced under catalytic hydrogenation conditions.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBAF in tetrahydrofuran (THF) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: 5-Hydroxy-1H-indole.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(tert-Butyldimethylsilyloxy)-1H-indole is used as a building block in organic synthesis, particularly in the preparation of complex indole derivatives. It serves as a protected intermediate that can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The silyloxy group provides stability and can be modified to enhance the compound’s bioavailability and target specificity .
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(tert-Butyldimethylsilyloxy)-1H-indole depends on its specific application. In organic synthesis, the silyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the indole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a tert-butyldimethylsilyloxy group, used in the synthesis of polyphosphazenes.
tert-Butyldimethylsilyl chloride: A reagent used for silylation of hydroxyl groups.
Uniqueness: 5-(tert-Butyldimethylsilyloxy)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of the silyloxy group provides stability and selectivity in reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
tert-butyl-(1H-indol-5-yloxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-6-7-13-11(10-12)8-9-15-13/h6-10,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUANNCTVICLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623887 | |
| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-38-5 | |
| Record name | 5-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-Butyldimethylsilyloxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one](/img/structure/B34109.png)










![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

